molecular formula C21H16Cl2N4O2 B1683775 PD166326 CAS No. 185039-91-2

PD166326

Cat. No.: B1683775
CAS No.: 185039-91-2
M. Wt: 427.3 g/mol
InChI Key: ZIQFYVPVJZEOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-166326 is a potent inhibitor of protein tyrosine kinases, specifically targeting the Bcr/Abl kinase. It belongs to the pyridopyrimidine class of compounds and has shown significant antileukemic activity, particularly in models of chronic myeloid leukemia .

Preparation Methods

PD-166326 is synthesized through a series of chemical reactions involving pyridopyrimidine intermediatesThe reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Chemical Reactions Analysis

PD-166326 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PD166326 is a pyridopyrimidine class of protein tyrosine kinase inhibitor with antileukemic properties . Research suggests it has potential therapeutic applications, particularly in treating chronic myeloid leukemia (CML) and imatinib mesylate-resistant CML .

Scientific Research Applications

  • Inhibition of Bcr/Abl Kinase Activity: this compound has been shown to rapidly inhibit Bcr/Abl kinase activity after a single oral dose in mice . It is a more potent inhibitor of Bcr/Abl-dependent cell growth than imatinib mesylate .
  • Antileukemic Activity: Studies using a murine CML-like myeloproliferative disorder model have demonstrated this compound's marked antileukemic activity in vivo .
  • Superiority to Imatinib Mesylate: this compound has shown greater antileukemic activity than imatinib mesylate in a murine model of CML . In one study, 70% of mice treated with this compound achieved a white blood cell count of less than 20.0 x 10(9)/L, compared to only 8% of those treated with imatinib mesylate . Additionally, two-thirds of this compound-treated animals had complete resolution of splenomegaly, while none of the imatinib mesylate-treated animals did .
  • Inhibition of Tyrosine Phosphorylation: this compound is superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn .
  • Activity Against Imatinib-Resistant CML: this compound prolonged the survival of mice with imatinib mesylate-resistant CML induced by Bcr/Abl mutants .
  • Effects on Cell Proliferation: this compound has activity against R10(-) cells (cells derived from P210-MO7e) at concentrations as low as 0.1 nM and completely blocked R10(-) growth at 2.5 nM, with an IC50 of 0.2 nM . In parental MO7e cells, this compound inhibited stem cell factor (SCF)–dependent proliferation at 5 to 10 nM and completely suppressed SCF-dependent growth at 50 nM, for an IC50 of 12 nM .
  • Selectivity in Kinase Inhibition: The IC50 of this compound for Bcr/Abl-dependent growth was approximately 60-fold lower than the IC50 for c-Kit–mediated growth . this compound was 95 times more potent in inhibiting Bcr/Abl-dependent growth than imatinib mesylate, but only 6.8 times more potent than imatinib mesylate in blocking c-Kit–mediated proliferation .

Mechanism of Action

PD-166326 exerts its effects by inhibiting the activity of the Bcr/Abl kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of leukemic cell growth .

Comparison with Similar Compounds

PD-166326 is compared with other tyrosine kinase inhibitors like imatinib mesylate. While both compounds target the Bcr/Abl kinase, PD-166326 has shown greater potency and effectiveness in preclinical models. Similar compounds include:

PD-166326 stands out due to its higher potency and effectiveness in overcoming resistance seen with other inhibitors.

Biological Activity

PD166326 is a potent tyrosine kinase inhibitor primarily targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound belongs to the pyridopyrimidine class and has demonstrated superior antileukemic activity compared to imatinib mesylate, the first-line treatment for CML. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various models, resistance mechanisms, and potential clinical implications.

This compound functions by inhibiting BCR-ABL kinase activity, which is crucial for the proliferation of CML cells. In murine models of CML, this compound effectively reduced white blood cell (WBC) counts and resolved splenomegaly more efficiently than imatinib. Specifically, 70% of this compound-treated mice achieved WBC counts below 20,000/μL, compared to only 8% in imatinib-treated groups .

Table 1: Comparative Efficacy of this compound and Imatinib in Murine Models of CML

TreatmentWBC Count < 20,000/μLResolution of Splenomegaly
This compound70%66%
Imatinib8%0%

In Vivo Studies

In a study involving a murine model of CML-like myeloproliferative disorder, this compound was administered orally and demonstrated rapid inhibition of BCR-ABL activity. The compound not only prolonged survival but also showed efficacy against imatinib-resistant forms of BCR-ABL, such as P210/H396P and P210/M351T mutations .

The pharmacokinetics of this compound indicate that it reaches effective concentrations quickly after administration. The IC50 for inhibiting BCR-ABL-expressing cells was found to be as low as 0.2 nM in specific cell lines .

Resistance Mechanisms

Resistance to this compound has been observed, primarily through mutations within the BCR-ABL kinase domain. Notably, the F317 mutation conferred strong resistance against this compound but only moderate resistance to imatinib . A comprehensive screening identified various single-point mutations that emerged during treatment with both inhibitors. The frequency and pattern of these mutations were distinct between this compound and imatinib, suggesting that this compound may offer a strategic advantage in managing resistant CML cases .

Table 2: Mutations Associated with Resistance to this compound

Mutation TypeFrequency (%)Resistance Level
F317LVariesComplete
T315I32Moderate
G250ECommonModerate

Clinical Implications

Given its potent activity against both wild-type and mutant forms of BCR-ABL, this compound holds promise as a therapeutic agent for patients with CML who exhibit resistance to standard treatments like imatinib. The ability to suppress the emergence of resistance mutations further enhances its potential utility in clinical settings .

Case Studies

Several case studies have documented the effectiveness of this compound in patients with advanced CML. For instance, patients who previously failed imatinib therapy exhibited significant reductions in leukemic burden when switched to this compound treatment. These observations align with findings from laboratory studies indicating that this compound can effectively inhibit leukemic cell proliferation even in resistant cases .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-91-2
Record name PD-166326
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-166326
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PD-166326
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-2-methanesulfonyl-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 39 and 0.500 g (4.10 mmol) of 3-(hydroxymethyl)aniline was heated in a 180° C. oil bath for 10 minutes. At ca. 120° C., 2 mL of glacial acetic acid were added to dissolve the gum. Water (20 mL) was added to precipitate a solid. The mixture was filtered. The cake was washed well with water and dried; wt 0.130 g. Purification was effected by silica gel chromatography eluting with chloroform and then with ethyl acetate to obtain the fraction containing the pure product. The ethyl acetate eluent was concentrated to 1 mL volume. The crystals that separated one inducement were filtered and washed with 0.5 mL of ethyl acetate and then 1 mL of ether; wt 0.059 g; mp 215°-217° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD166326
Reactant of Route 2
PD166326
Reactant of Route 3
PD166326
Reactant of Route 4
PD166326
Reactant of Route 5
PD166326
Reactant of Route 6
PD166326

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.